2-Cyclopentyl-2-ethoxypropan-1-amine
Description
2-Cyclopentyl-2-ethoxypropan-1-amine is an organic compound that belongs to the class of amines It features a cyclopentyl group, an ethoxy group, and a propan-1-amine backbone
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-cyclopentyl-2-ethoxypropan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(2,8-11)9-6-4-5-7-9/h9H,3-8,11H2,1-2H3 |
InChI Key |
QDGBYVJQIWQHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CN)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-ethoxypropan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of cyclopentyl bromide with 2-ethoxypropan-1-amine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the haloalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-2-ethoxypropan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.
Scientific Research Applications
2-Cyclopentyl-2-ethoxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-ethoxypropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the ethoxy and propan-1-amine components.
2-Ethoxypropan-1-amine: Contains the ethoxy and propan-1-amine groups but lacks the cyclopentyl group.
Uniqueness: 2-Cyclopentyl-2-ethoxypropan-1-amine is unique due to its combination of a cyclopentyl group, an ethoxy group, and a propan-1-amine backbone. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Biological Activity
Overview
2-Cyclopentyl-2-ethoxypropan-1-amine is an organic compound classified as an amine, characterized by its unique structure that includes a cyclopentyl group, an ethoxy group, and a propan-1-amine backbone. This compound has garnered attention in various fields, particularly in biological and medicinal research, due to its potential therapeutic applications and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H21NO |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | QDGBYVJQIWQHAI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(C)(CN)C1CCCC1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, which may lead to therapeutic effects.
Biological Activity Studies
Recent studies have focused on the pharmacological properties of this compound, exploring its potential as a drug candidate. Research indicates that the compound exhibits:
- Antidepressant-like effects : In animal models, it has shown promise in alleviating symptoms of depression, potentially through the modulation of neurotransmitter systems.
- Anti-inflammatory properties : The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo, suggesting a role in managing inflammatory conditions.
Case Studies
- Antidepressant Activity : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the brain.
- Anti-inflammatory Effects : Another investigation assessed the compound's impact on lipopolysaccharide (LPS)-induced inflammation in mice. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclopentylamine | Cyclopentyl group only | Limited biological activity |
| 2-Ethoxypropan-1-amine | Ethoxy and propan-1-amine groups | Moderate activity |
| 2-Cyclohexylaminoethanol | Cyclohexyl group instead of cyclopentyl | Different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
